molecular formula C15H23NO B13002701 1-Isopropyl-2-(2-methoxyphenyl)piperidine

1-Isopropyl-2-(2-methoxyphenyl)piperidine

Cat. No.: B13002701
M. Wt: 233.35 g/mol
InChI Key: VHZMEPQWDUMBMJ-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(2-methoxyphenyl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an isopropyl group and a methoxyphenyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Chemical Reactions Analysis

1-Isopropyl-2-(2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the piperidine ring.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds in this compound.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-2-(2-methoxyphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-(2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, modulating their activity. For instance, they can act as inhibitors or agonists of certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Isopropyl-2-(2-methoxyphenyl)piperidine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-propan-2-ylpiperidine

InChI

InChI=1S/C15H23NO/c1-12(2)16-11-7-6-9-14(16)13-8-4-5-10-15(13)17-3/h4-5,8,10,12,14H,6-7,9,11H2,1-3H3

InChI Key

VHZMEPQWDUMBMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=CC=CC=C2OC

Origin of Product

United States

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